molecular formula C15H19N3OS B5708980 N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Numéro de catalogue B5708980
Poids moléculaire: 289.4 g/mol
Clé InChI: MLQQSGSFKIDFJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.

Mécanisme D'action

EHT 1864 targets Rho family GTPases, which are key regulators of cell migration, proliferation, and survival. RhoA is a member of the Rho family GTPases that plays a crucial role in cancer cell migration and invasion. EHT 1864 inhibits RhoA activity by binding to its effector domain, which disrupts the interaction between RhoA and its downstream effectors. This leads to the inhibition of cancer cell migration and invasion. In cardiovascular disease, RhoA plays a crucial role in vascular smooth muscle cell contraction and atherosclerosis. EHT 1864 inhibits RhoA activity, leading to improved vascular function and reduced atherosclerosis. In neurological disorders, RhoA plays a crucial role in neuroinflammation and cognitive function. EHT 1864 inhibits RhoA activity, leading to reduced neuroinflammation and improved cognitive function.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. In cancer research, EHT 1864 has been shown to inhibit cancer cell migration and invasion by targeting RhoA activity. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of EHT 1864 is its specificity for RhoA activity. This allows for precise targeting of RhoA activity without affecting other Rho family GTPases. However, one of the limitations of EHT 1864 is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of EHT 1864. One direction is the development of more potent and selective inhibitors of RhoA activity. Another direction is the investigation of the potential therapeutic applications of EHT 1864 in other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, the development of more efficient synthesis methods for EHT 1864 could enable its use in larger-scale experiments and clinical trials.

Méthodes De Synthèse

EHT 1864 can be synthesized using a three-step procedure. The first step involves the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]acetic acid from 1-methylimidazole and chloroacetic acid. The second step involves the coupling of the thioacid with 2-bromo-6-ethyltoluene in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the reduction of the resulting ester using a reducing agent, such as lithium aluminum hydride (LiAlH4), to yield EHT 1864.

Applications De Recherche Scientifique

EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EHT 1864 has been shown to inhibit the migration and invasion of cancer cells by targeting Rho family GTPases. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.

Propriétés

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-12-7-5-6-11(2)14(12)17-13(19)10-20-15-16-8-9-18(15)3/h5-9H,4,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQSGSFKIDFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6938670

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.